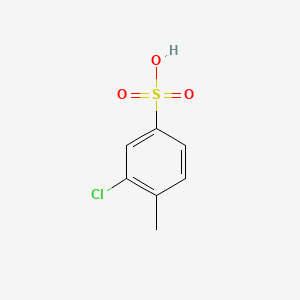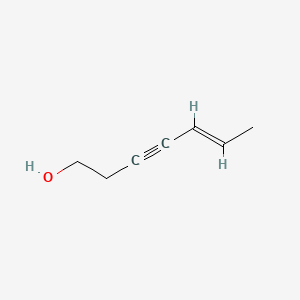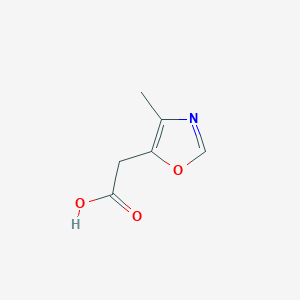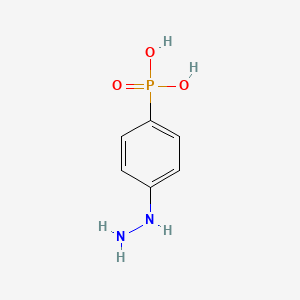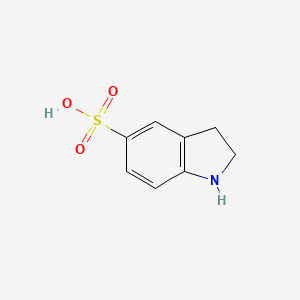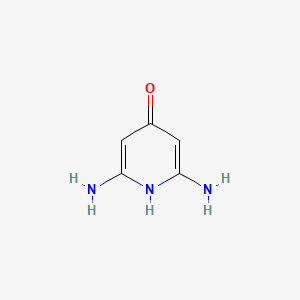
2,6-Diaminopyridin-4-ol
説明
2,6-Diaminopyridin-4-ol is a chemical compound with the molecular formula C4H6N4O . It has a molecular weight of 126.117 and a density of 1.6±0.1 g/cm3 . It is also known by several other names such as 2,6-diamino- (3H)-pyrimidin-4-one and 2,6-diamino-4-hydroxypyrimidine .
Synthesis Analysis
The synthesis of 2,6-Diaminopyridin-4-ol involves a two-stage polymerization process . The first stage is kinetically fast, while the second stage is a rate-determining phase-transfer stage . The use of an external circulation rotating packed bed (EC-RPB) can significantly reduce the polymerization time to 3 hours with a conversion rate of over 90% .Molecular Structure Analysis
The molecular structure of 2,6-Diaminopyridin-4-ol consists of 4 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 126.054161 .Chemical Reactions Analysis
The chemical reactions involving 2,6-Diaminopyridin-4-ol are complex and involve multiple stages . For instance, the synthesis of poly (2,6-diaminopyridine) involves a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization process can be accelerated using an external circulation rotating packed bed (EC-RPB), reducing the polymerization time to 3 hours .Physical And Chemical Properties Analysis
2,6-Diaminopyridin-4-ol has a density of 1.6±0.1 g/cm3, a boiling point of 524.0±53.0 °C at 760 mmHg, and a flash point of 270.7±30.9 °C . The exact mass of the molecule is 126.054161 .科学的研究の応用
Polymer Toughening and Dynamic Cross-Linkages
2,6-Diaminopyridin-4-ol: has been employed in the synthesis of robust thermoplastic urethanes (TPUs) through dynamic cross-linkages. Researchers have used metal-ligand interactions between Zn2+ centers and pyridine moieties in the backbone of poly(urethane urea) (PUU). At a Zn2+/pyridine molar ratio of 1/4, significant improvements in mechanical properties (such as tensile strength, elongation, and toughness) were observed. The presence of vacant pyridine ligands played a crucial role in enhancing reformation of crosslinking coordination bonds during stretching .
Electrocatalysts for Oxygen Reduction Reaction (ORR)
Pyridinic nitrogen-rich polymers are essential for high-performance polypyrrole-derived electrocatalysts in ORR. While not directly mentioned for 2,6-diaminopyridin-4-ol, understanding its properties can contribute to designing efficient electrocatalysts .
Safety and Hazards
特性
IUPAC Name |
2,6-diamino-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHRVHXMNYUJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601398 | |
| Record name | 2,6-Diaminopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99845-76-8 | |
| Record name | 2,6-Diaminopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



